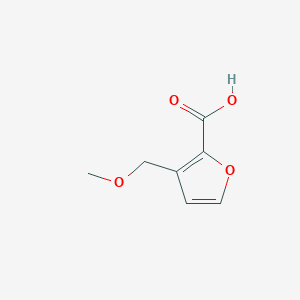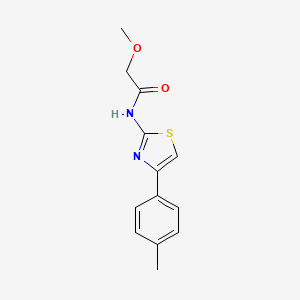
2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide” is a chemical compound with the linear formula C18H16N2OS . It is a derivative of thiazole, a class of compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The yield was reported to be 58%. The synthesis involved several steps, including the formation of the thiazole ring and the attachment of the methoxy and p-tolyl groups .Molecular Structure Analysis
The molecular structure of “2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide” includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The compound also contains a methoxy group and a p-tolyl group attached to the thiazole ring .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
Antimicrobial and Anti-inflammatory Properties : Research has demonstrated the synthesis of novel thiazole derivatives with significant biological activities, including antimicrobial and anti-inflammatory effects. For example, derivatives containing the thiazole moiety have shown promising antibacterial and antifungal activities, highlighting their potential as candidates for developing new antimicrobial agents (Saravanan et al., 2010). Similarly, acetamido pyrrolyl oxazoles/thiazoles/imidazoles have been prepared and tested for their antimicrobial and anti-inflammatory activities, with certain derivatives displaying potential anti-inflammatory activity (Sowmya et al., 2017).
Corrosion Inhibition : The application of thiazole derivatives in corrosion inhibition has also been explored. Molecular dynamics simulations and various experimental techniques have been employed to study the inhibition performance of thiazole derivatives on the corrosion of mild steel in sulfuric acid solutions, demonstrating the efficacy of these compounds as corrosion inhibitors (Khaled & Amin, 2009).
Pharmaceutical Research
Hypoglycemic Activity : In the pharmaceutical domain, novel thiazolidine derivatives have been synthesized and evaluated for their hypoglycemic activity in animal models. These studies reveal the potential of thiazole-based compounds in managing diabetes through their significant hypoglycemic effects (Nikaljea et al., 2012).
Adenosine Receptor Antagonism : Another study focused on the design and synthesis of adenosine receptor antagonists, highlighting the development of compounds with good potency and selectivity against A2B receptors. This research underscores the utility of thiazole derivatives in discovering new therapeutic agents targeting adenosine receptors (Cheung et al., 2010).
Material Science and Corrosion Inhibition
- Crystal Structures and Material Properties : The investigation into the crystal structures of thiazolidine derivatives provides valuable insights into their potential applications in material science, particularly in the design of new materials with specific optical or structural properties (Galushchinskiy et al., 2017).
Zukünftige Richtungen
The future directions for research on “2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action in more detail.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Thiazole derivatives have been found to interact with multiple receptors, which can lead to a variety of biological responses . For instance, some thiazole derivatives have been found to inhibit tubulin polymerization, which can lead to anticancer effects .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-3-5-10(6-4-9)11-8-18-13(14-11)15-12(16)7-17-2/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXHTMKGJLHZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)
![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)


![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)
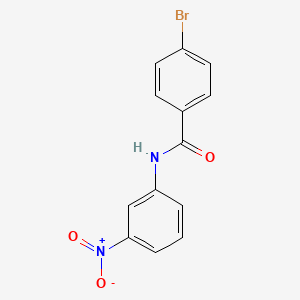
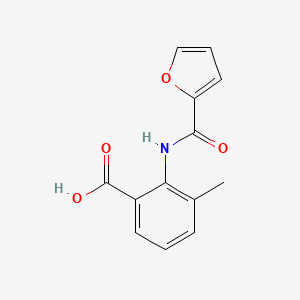
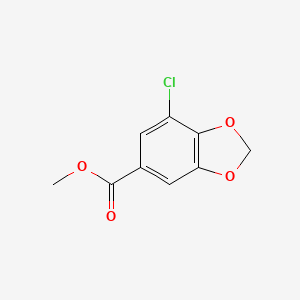
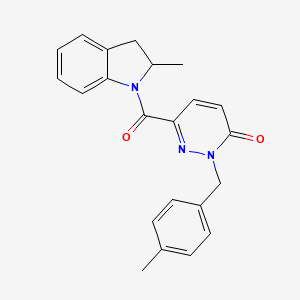
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)
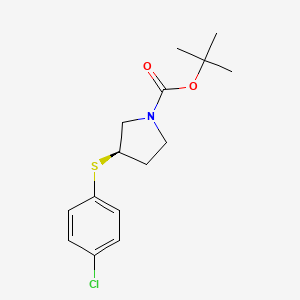
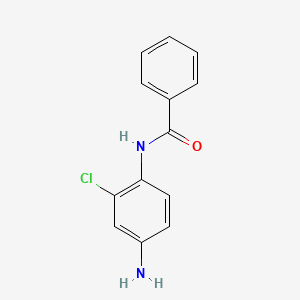
![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)
